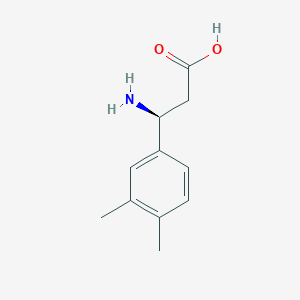
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a methyl group attached to the imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The hydroxyethyl and methyl groups can be introduced through subsequent reactions involving appropriate reagents such as ethylene oxide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.
Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
科学的研究の応用
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.
類似化合物との比較
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(1-hydroxyethyl)imidazolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-Benzyl-3-(1-hydroxyethyl)-2-ethylimidazolidin-4-one: Contains an ethyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-5-one: The position of the carbonyl group is different, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3 |
InChIキー |
GJDSUFODBJKKKM-UHFFFAOYSA-N |
正規SMILES |
CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



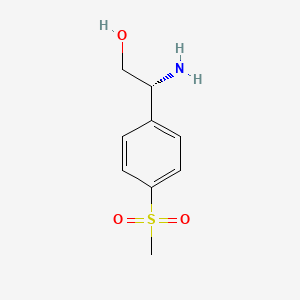

![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
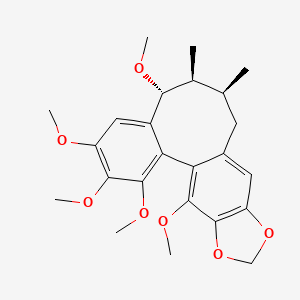
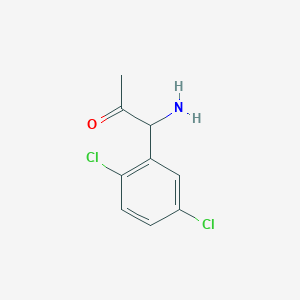

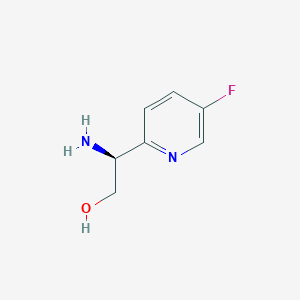
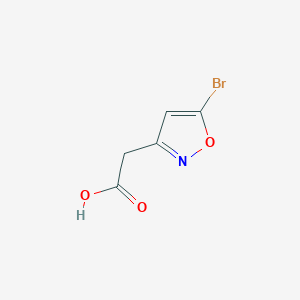
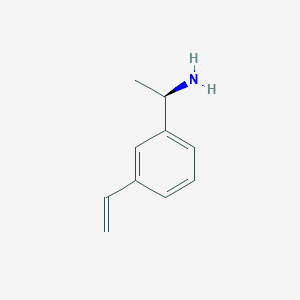
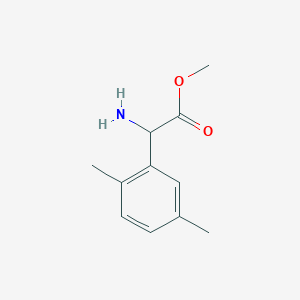
![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
